molecular formula C13H14O2S B12621055 Benzo[b]thiophene-3-carboxylic acid, butyl ester CAS No. 919535-99-2

Benzo[b]thiophene-3-carboxylic acid, butyl ester

Cat. No.: B12621055
CAS No.: 919535-99-2
M. Wt: 234.32 g/mol
InChI Key: GDWOPAIMBFJGES-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophene-3-carboxylic acid, butyl ester typically involves the esterification of benzo[b]thiophene-3-carboxylic acid. One common method is the reaction of benzo[b]thiophene-3-carboxylic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of alternative catalysts, such as solid acid catalysts, can improve the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-3-carboxylic acid, butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Benzo[b]thiophene-3-carboxylic acid, butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of benzo[b]thiophene-3-carboxylic acid are investigated for their potential as pharmaceutical agents.

    Industry: The compound is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of benzo[b]thiophene-3-carboxylic acid, butyl ester depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Benzo[b]thiophene-3-carboxylic acid, butyl ester can be compared with other similar compounds, such as:

    Benzo[b]thiophene-3-carboxylic acid: The parent compound without the ester group.

    Benzo[b]thiophene-3-carboxylic acid, methyl ester: A similar ester derivative with a methyl group instead of a butyl group.

    Thiophene-3-carboxylic acid, butyl ester: A related compound with a thiophene ring instead of a benzothiophene ring.

The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and potential applications. For example, the presence of the benzene ring fused to the thiophene ring can enhance its stability and electronic properties compared to simpler thiophene derivatives.

Biological Activity

Benzo[b]thiophene-3-carboxylic acid, butyl ester, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its benzo[b]thiophene core, which contributes to its unique chemical properties. The molecular formula for this compound is C12_{12}H14_{14}O2_2S, with a molecular weight of approximately 226.31 g/mol. It typically appears as a solid, with a melting point that varies based on purity and specific synthesis methods.

Antimicrobial Activity

Benzo[b]thiophene derivatives have been studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, one study reported a minimum inhibitory concentration (MIC) of 4 µg/mL for certain derivatives against multiple S. aureus strains .

Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives

CompoundMIC (µg/mL)Bacterial Strain
II.b4S. aureus ATCC 29213
III.e≥256S. aureus SF8300
III.f32S. aureus ST20171643

Anti-inflammatory Properties

The anti-inflammatory potential of benzo[b]thiophene-3-carboxylic acid derivatives has been highlighted in several studies. The structural features of these compounds allow them to modulate inflammatory pathways effectively. For example, certain derivatives have shown promise in inhibiting the RhoA/ROCK pathway, which is crucial in inflammation and cancer metastasis .

Anticancer Activity

Recent studies have focused on the anticancer properties of benzo[b]thiophene derivatives. One notable compound demonstrated significant inhibition of cell proliferation and migration in MDA-MB-231 breast cancer cells, promoting apoptosis through the suppression of myosin light chain phosphorylation . This indicates that benzo[b]thiophene derivatives may serve as potential candidates for targeted cancer therapies.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Receptor Binding : Compounds have been shown to bind selectively to receptors involved in pain and inflammation pathways.
  • Enzyme Inhibition : The inhibition of key enzymes in cancer pathways has been observed, particularly through interactions with the RhoA/ROCK signaling pathway.

Case Studies

  • Antimicrobial Efficacy : A study evaluated several benzo[b]thiophene derivatives against drug-resistant bacterial strains. The findings indicated that certain modifications to the chemical structure significantly enhanced antimicrobial potency .
  • Cancer Cell Studies : In vitro studies on MDA-MB-231 cells demonstrated that specific benzo[b]thiophene derivatives could induce apoptosis effectively while exhibiting low cytotoxicity towards normal cells .

Properties

CAS No.

919535-99-2

Molecular Formula

C13H14O2S

Molecular Weight

234.32 g/mol

IUPAC Name

butyl 1-benzothiophene-3-carboxylate

InChI

InChI=1S/C13H14O2S/c1-2-3-8-15-13(14)11-9-16-12-7-5-4-6-10(11)12/h4-7,9H,2-3,8H2,1H3

InChI Key

GDWOPAIMBFJGES-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CSC2=CC=CC=C21

Origin of Product

United States

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